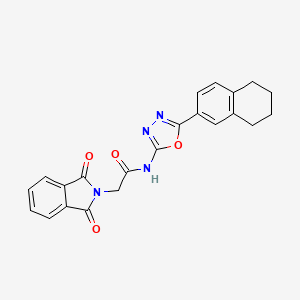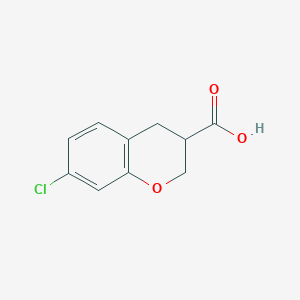
7-Chlorchroman-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlorochroman-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3 It is a derivative of chroman, a bicyclic organic compound, and contains a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position
Wissenschaftliche Forschungsanwendungen
7-Chlorochroman-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
Mode of Action
7-Chlorochroman-3-carboxylic acid, a derivative of coumarin-3-carboxylic acid, can participate in C3-, and C4-functionalization, as well as cyclization reactions . The carboxyl moiety acts as a directing group, enhancing the reactivity of coumarins as dienophiles . This facilitates the participation of these scaffolds in the synthesis of various heterocycles .
Biochemical Pathways
It’s known that coumarin-3-carboxylic acids can act as michael acceptors in conjugate additions . Their reactions usually proceed via a decarboxylative Michael reaction, the nucleophilic attack of a nucleophile on the carbonyl site, and the removal of a hydroxyl group .
Biochemische Analyse
Biochemical Properties
It is known that carboxylic acids, such as 7-Chlorochroman-3-carboxylic acid, can participate in various biochemical reactions . They can act as Michael acceptors in conjugate additions . Their reactions usually proceed via a decarboxylative Michael reaction, the nucleophilic attack of a nucleophile on the carbonyl site, and the removal of a hydroxyl group .
Cellular Effects
Carboxylic acids and their derivatives are known to have significant impacts on cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Carboxylic acid derivatives, such as 7-Chlorochroman-3-carboxylic acid, are known to interact with biomolecules through binding interactions . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the fluorescence quantum yield, decay time, solvent relaxation time, and rotational relaxation time of such compounds can change with time .
Metabolic Pathways
Carboxylic acids are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Carboxylic acids are known to form salts with metals, alkalis, and carbonates, which can affect their transport and distribution .
Subcellular Localization
Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorochroman-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 7-chlorochroman-3-carboxaldehyde using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the carboxylation of 7-chlorochroman using carbon dioxide (CO2) in the presence of a strong base like sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of 7-Chlorochroman-3-carboxylic acid typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chlorochroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 7-chlorochroman-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 7-Chlorochroman-3-carboxylic acid, such as alcohols, aldehydes, and substituted chroman compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromochroman-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
7-Fluorochroman-3-carboxylic acid: Contains a fluorine atom at the 7th position.
7-Iodochroman-3-carboxylic acid: Contains an iodine atom at the 7th position.
Uniqueness
7-Chlorochroman-3-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and influence its interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
7-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBVGCQHZSOTOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518839-13-8 |
Source


|
| Record name | 7-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
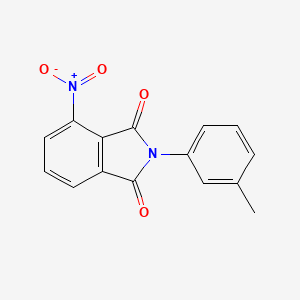
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2414254.png)
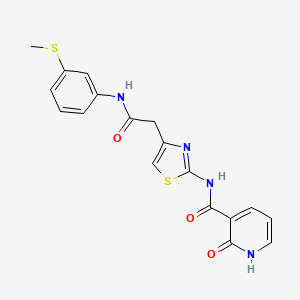

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2414261.png)
![4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2414263.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2414267.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414268.png)
![1-(2-methoxyethyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414270.png)
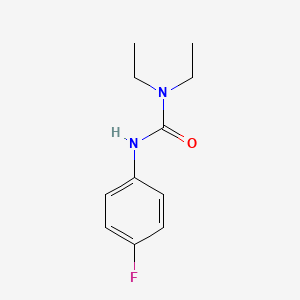
![N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2414272.png)
![N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2414273.png)
